molecular formula C20H22N6O3 B5105238 3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B5105238
M. Wt: 394.4 g/mol
InChI Key: BNFDJSWETIVHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyridazine and has been studied for its various biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and cell growth.
Biochemical and Physiological Effects:
3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine in lab experiments is its potential use as an anti-inflammatory and anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine. One direction is the further study of its mechanism of action, which could lead to the development of more effective treatments for inflammatory diseases and cancer. Another direction is the study of its potential use in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects. Additionally, the development of new synthetic methods for the compound could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine involves the reaction of 2,3-dimethoxybenzoyl chloride with piperazine in the presence of a base such as sodium carbonate. The resulting compound is then reacted with 1H-pyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.

Scientific Research Applications

3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. It has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-6-3-5-15(19(16)29-2)20(27)25-13-11-24(12-14-25)17-7-8-18(23-22-17)26-10-4-9-21-26/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFDJSWETIVHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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